Petalite

描述

Petalite, also known as castorite, is a lithium aluminum tektosilicate mineral with the chemical formula lithium aluminum silicon oxide (LiAlSi₄O₁₀). It crystallizes in the monoclinic system and typically occurs as colorless, pink, grey, yellow, or white tabular crystals and columnar masses. This compound is primarily found in lithium-bearing pegmatites alongside minerals such as spodumene, lepidolite, and tourmaline .

准备方法

Synthetic Routes and Reaction Conditions: Petalite can be synthesized through the mechanochemical treatment of lithium-bearing minerals. This involves ball milling in alkaline media, which facilitates the extraction of lithium from the this compound structure. The process includes desilication, precipitation of lithium phosphate, and conversion to lithium hydroxide monohydrate (LiOH·H₂O) .

Industrial Production Methods: Industrial production of this compound involves mining from lithium-rich pegmatites. The ore is then subjected to crushing, grinding, and flotation processes to concentrate the lithium content. The concentrated ore is further processed to extract lithium compounds, which are used in various applications .

化学反应分析

Thermal Decomposition and Phase Transitions

Petalite undergoes structural transformations under high-temperature conditions. In flux systems containing alkali feldspars, this compound participates in eutectic reactions. For example:A ternary eutectic forms at 20% Albitte 5 (Na-feldspar), 20% this compound Std, and 60% Norfloat Spar (K-feldspar), with a flow onset at 1346°C . The table below summarizes the chemical composition of components in this system:

| Component | SiO₂ | Al₂O₃ | Li₂O | Na₂O | K₂O |

|---|---|---|---|---|---|

| This compound Std | 77.08% | 16.56% | 4.28% | 0.62% | 0.42% |

| Albitte 5 | 67.1% | 18.8% | – | 9.5% | 0.2% |

| Norfloat Spar | 65.9% | 18.5% | – | 2.9% | 12.0% |

Under high pressure (>1.5 GPa), this compound transitions from the α-phase (P2/c) to a β-phase, accompanied by a 300% increase in unit cell volume . This phase change involves reorganization of silicate double-layers and Li⁺ coordination environments.

Hydrothermal Extraction of Lithium

This compound reacts with NaOH and CaO under hydrothermal conditions (200–250°C) to yield soluble lithium and aluminum compounds:This process produces a solid residue of sodium-calcium hydrosilicate (Na₂O·2CaO·2SiO₂·2H₂O) and recovers ~85% of lithium . The reaction efficiency depends on Li₂O content in the ore, with optimal recovery at 4.10% Li₂O .

Acid Leaching for Lithium Carbonate Production

Sulfuric acid roasting followed by water leaching extracts lithium from this compound:Subsequent precipitation with Na₂CO₃ yields Li₂CO₃:This method achieves >90% Li recovery .

Flotation and Surface Reactions

This compound’s surface chemistry enables separation from quartz using amine-based collectors. At pH 10, L0-503 (a modified ether amine) selectively adsorbs on quartz via physical interactions, achieving 80.3% quartz recovery vs. 20.5% for this compound . Zeta potential analysis shows this compound’s surface remains less negative than quartz at alkaline pH, reducing collector adsorption .

Geochemical Alteration

In pegmatites, this compound reacts with alkali feldspars under subsolidus conditions:This produces pollucite (Cs,Na)₂Al₂Si₄O₁₂·2H₂O or albite, depending on Na/K availability . this compound’s stability is thermodynamically favored over spodumene (LiAlSi₂O₆) in silica-rich environments .

Phase Stability and Thermodynamics

The Gibbs free energy (ΔG) for this compound formation from spodumene and quartz is:This reaction, though not observed naturally, confirms this compound’s higher stability in high-silica systems .

Environmental and Industrial Impact

科学研究应用

Industrial Applications

1.1 Glass and Ceramics Industry

Petalite is highly valued in the glass and ceramics sector due to its unique properties, including low thermal expansion and high chemical durability. Its use in these industries enhances the performance of final products.

- Thermal Expansion : this compound exhibits near-zero thermal expansion, making it ideal for glass-ceramic applications where thermal shock resistance is critical .

- Transparency and Toughness : Lithium aluminosilicate glass-ceramics containing this compound are known for their high transparency and fracture toughness, which are essential for both aesthetic and functional applications in advanced ceramics .

Table 1: Properties of this compound in Glass and Ceramics

| Property | Value |

|---|---|

| Thermal Expansion | Near-zero |

| Fracture Toughness | High |

| Chemical Durability | Excellent |

1.2 Lithium Extraction

This compound serves as an important source of lithium, which is crucial for battery production, especially in electric vehicles (EVs) and energy storage systems. The mineral can be processed to extract lithium carbonate and lithium hydroxide.

- Recovery Processes : Recent advancements in flotation techniques have improved the recovery rates of this compound from pegmatite ores. For instance, using modified ether amine reagents has shown promising results in selectively separating this compound from quartz .

- Market Position : Companies like Tianqi Lithium have integrated operations that utilize this compound as a key feedstock for producing high-quality lithium compounds .

Case Studies

2.1 Prospect Resources Ltd.

Prospect Resources conducted a study on the flotation of complex this compound ores containing feldspar, mica, and lepidolite. The study reported an impressive recovery rate of 85% for this compound using a specific reagent scheme, achieving a concentrate grade of 4.7% Li2O . This case highlights the potential for optimizing extraction processes to enhance yield and purity.

2.2 Vulcan Energy Resources Ltd.

Vulcan Energy is developing the Zero Carbon Lithium™ Project aimed at producing battery-grade lithium hydroxide with minimal environmental impact. The project leverages geothermal energy to extract lithium from brine sources, indicating a sustainable approach to utilizing this compound as part of the broader lithium supply chain .

Research Insights

Recent studies have focused on improving flotation methods to enhance the separation efficiency of this compound from other minerals:

- A study demonstrated that using specific collectors like dodecylamine under controlled pH conditions could significantly improve the selectivity in this compound flotation processes .

- Another research highlighted that modified ether amine agents could effectively separate this compound from quartz, achieving over 60% recovery under optimal conditions .

作用机制

The mechanism of action of petalite involves its ability to release lithium ions. In industrial applications, lithium ions from this compound are used in lithium-ion batteries, where they move between the anode and cathode during charging and discharging cycles. In medicine, lithium ions affect neurotransmitter activity and stabilize mood in patients with bipolar disorder .

相似化合物的比较

Spodumene (LiAlSi₂O₆): Another lithium aluminum silicate mineral found in pegmatites.

Lepidolite (K(Li,Al)₃(Si,Al)₄O₁₀(F,OH)₂): A lithium-bearing mica mineral.

Eucryptite (LiAlSiO₄): A lithium aluminum silicate mineral.

Comparison:

Spodumene: Higher lithium content and more commonly used in lithium extraction.

Lepidolite: Contains additional elements such as potassium and fluorine, making it useful in different applications.

Eucryptite: Similar to petalite but with a different crystal structure and lower lithium content.

This compound is unique due to its lower iron content compared to primary spodumene, making it more suitable for certain industrial applications, such as glass production .

生物活性

Petalite, a lithium aluminum silicate mineral (LiAlSi4O10), is primarily known for its role as a lithium ore. Its significance in biological activity has gained attention in recent years, particularly regarding its potential applications in bioremediation and lithium extraction. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Composition and Structure

This compound is characterized by its unique crystal structure that enables the extraction of lithium. The mineral's tetrahedral coordination of aluminum and lithium distinguishes it from other lithium-bearing minerals like spodumene and lepidolite. The structural properties of this compound facilitate its interaction with biological agents, enhancing its potential for various applications.

1. Bioleaching Potential

Recent studies have highlighted the bioleaching capabilities of various microorganisms in extracting lithium from this compound. Bioleaching involves using microbial activity to dissolve metals from ores, making it an environmentally friendly alternative to traditional extraction methods.

- Microbial Agents : Research has shown that certain bacteria, such as Acidothiobacillus ferrooxidans, can enhance lithium recovery from this compound through bioleaching processes. These microorganisms facilitate the oxidation of iron within the mineral matrix, leading to improved lithium release.

- Efficiency : In controlled experiments, bioleaching with A. ferrooxidans resulted in significant lithium recovery rates, with studies indicating up to 84.9% extraction efficiency under optimal conditions .

2. Environmental Remediation

This compound's properties have also been explored for environmental remediation purposes. Its ability to interact with various contaminants makes it a candidate for cleaning polluted environments.

- Sorption Capabilities : Hydrosodalites obtained as by-products from this compound leaching exhibit high specific surface areas (up to 18.5 m²/g) and excellent sorption efficiency for heavy metals and other pollutants . This characteristic enhances the mineral's applicability in bioremediation strategies.

Case Study 1: Lithium Extraction via Bioleaching

A study conducted by Rezza et al. (2021) investigated the effectiveness of using A. ferrooxidans for lithium extraction from spent Li-ion batteries and this compound. The findings indicated that the presence of microbial biofilms significantly improved metal recovery rates compared to abiotic controls.

| Microorganism | Lithium Recovery (%) | Time (Days) |

|---|---|---|

| A. ferrooxidans | 95 | 30 |

| Control (no microorganism) | 1.1 | 30 |

This data underscores the potential of microbial agents in enhancing lithium recovery processes.

Case Study 2: Mechanochemical Treatment

Another significant study evaluated the mechanochemical treatment of this compound to enhance lithium extraction efficiency. The process involved grinding this compound with sodium hydroxide, leading to structural changes that increased available lithium sites for extraction.

| Treatment Duration (min) | Lithium Recovery (%) |

|---|---|

| 60 | 84.9 |

| 120 | Structural Decomposition |

The results demonstrated that optimal treatment conditions could significantly enhance lithium recovery from this compound .

常见问题

Basic Research Questions

Q. What are the primary analytical techniques for characterizing petalite in geological samples, and how do they complement each other?

- Methodology : Combine electron probe microanalysis (EPMA) for in-situ major element quantification, X-ray diffraction (XRD) for crystallographic structure validation, and ICP-MS for trace element detection (e.g., Mn, Zn, Sn). EPMA provides spatial resolution (e.g., mapping Mn-rich zones), while XRD confirms this compound’s monoclinic structure. ICP-MS detects low-concentration elements (e.g., Zn up to 240 ppm in green this compound) .

- Table 1 : Comparison of Analytical Techniques

| Technique | Purpose | Detection Limit | Key Findings in this compound |

|---|---|---|---|

| EPMA | Major elements (Si, Al, Li) | ~0.01 wt% | Mn-Fe zoning in colored varieties |

| XRD | Crystal structure | N/A | Confirmed absence of secondary phases |

| ICP-MS | Trace elements (Zn, Sn) | ~0.1 ppm | Elevated Zn-Sn correlation in green this compound |

Q. How do trace element concentrations correlate with color variations in this compound?

- Methodology : Compare geochemical datasets from differently colored this compound (white, orange, green) using EPMA and ICP-MS. Statistical tools (e.g., Pearson correlation) identify relationships.

- Key Findings : Green this compound shows Zn >200 ppm and Mn >500 ppm, while white varieties lack these. Orange this compound lacks the expected Fe/Mn correlation, suggesting alternative chromophores (e.g., Sn-Zn complexes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in elemental ratios when studying this compound color causation?

- Methodology : Use multi-proxy analysis (e.g., synchrotron X-ray absorption spectroscopy) to investigate oxidation states and bonding environments of Mn, Zn, and Sn. Pair with micro-Raman spectroscopy to detect trace mineral inclusions (e.g., cassiterite) that may influence color .

- Case Study : In Uis pegmatites, Sn-Zn correlation in green this compound (R² = 0.89) contradicts traditional Fe/Mn models. Hypothesize Sn⁴⁺ substitution in the this compound lattice or nano-inclusions of Sn-bearing phases .

Q. What experimental design considerations are critical for crystallographic studies of this compound using XRD?

- Methodology : Optimize sample preparation (powder vs. single-crystal) and Rietveld refinement parameters (e.g., background subtraction, peak shape). Control for preferred orientation effects in powdered samples.

- Best Practices :

- Use high-purity standards (e.g., NIST SRM 640c) for instrument calibration.

- Validate results with complementary techniques (e.g., TEM for lattice defects) to distinguish intrinsic vs. extrinsic color mechanisms .

Q. How can researchers ensure reproducibility in this compound trace element analysis across laboratories?

- Methodology : Implement inter-laboratory calibration using certified reference materials (e.g., USGS BCR-2). Report detection limits, precision (relative standard deviation), and recovery rates for QA/QC.

- Data Standardization : Use IUPAC guidelines for reporting uncertainties and metadata (e.g., laser ablation-ICP-MS spot size, beam current for EPMA) .

Q. Data Contradiction Analysis

Q. Why do some this compound samples show conflicting Fe/Mn ratios versus Sn/Zn correlations in color studies?

- Hypothesis Testing :

- Hypothesis 1 : Post-crystallization hydrothermal alteration introduces Zn/Sn via fluid infiltration. Test via fluid inclusion microthermometry .

- Hypothesis 2 : Primary magmatic zonation creates Sn-enriched domains. Validate via LA-ICP-MS transects across pegmatite zones .

- Resolution Strategy : Apply principal component analysis (PCA) to geochemical datasets to isolate dominant variance drivers (e.g., Zn vs. Fe/Mn) .

Q. Methodological Resources

- Structural Analysis : Rietveld refinement tutorials (Bruker AXS TOPAS software) for this compound XRD data .

- Geochemical Workflows : ASTM E3061-17 for trace element analysis by ICP-MS .

属性

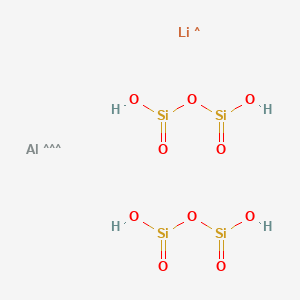

InChI |

InChI=1S/Al.Li.2H2O5Si2/c;;2*1-6(2)5-7(3)4/h;;2*1,3H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHRHMRHPUNLIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].O[Si](=O)O[Si](=O)O.O[Si](=O)O[Si](=O)O.[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH4LiO10Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; Insoluble in water; [Industrial Corporation MSDS] | |

| Record name | Lithium aluminum silicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1302-66-5 | |

| Record name | Petalite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。